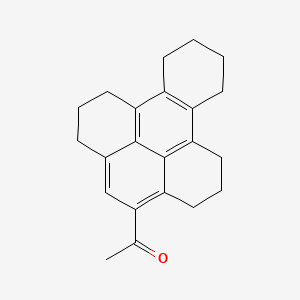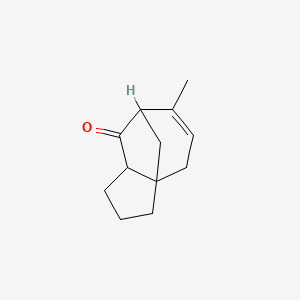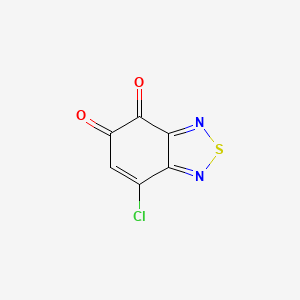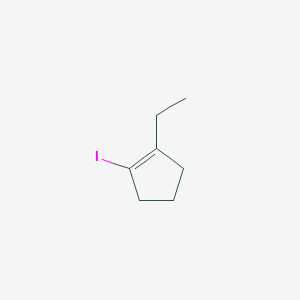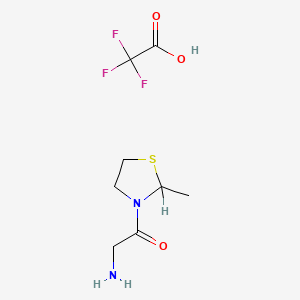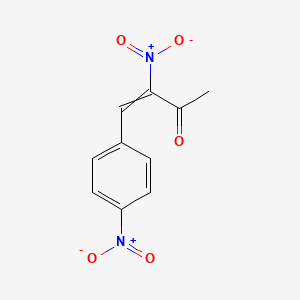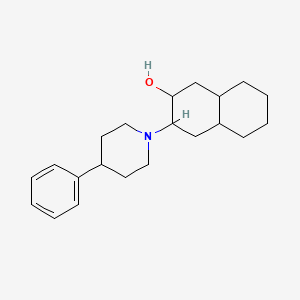![molecular formula C19H41NSn B14314904 1-[3-(Tributylstannyl)propyl]pyrrolidine CAS No. 105941-85-3](/img/structure/B14314904.png)
1-[3-(Tributylstannyl)propyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Tributylstannyl)propyl]pyrrolidine is an organotin compound that features a pyrrolidine ring attached to a propyl chain, which is further bonded to a tributylstannyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Tributylstannyl)propyl]pyrrolidine typically involves the reaction of pyrrolidine with a suitable stannylating agent. One common method is the reaction of pyrrolidine with 3-bromopropyltributylstannane under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the stannyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The purification process often includes distillation and recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(Tributylstannyl)propyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form organotin oxides.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, alkoxides, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Organotin oxides and hydroxides.
Reduction: Hydrocarbons and stannanes.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Applications De Recherche Scientifique
1-[3-(Tributylstannyl)propyl]pyrrolidine has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of more complex organotin compounds.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a ligand for metal-based drugs.
Material Science: It is used in the preparation of organotin-based materials with unique properties.
Catalysis: The compound can act as a catalyst or catalyst precursor in various organic reactions.
Mécanisme D'action
The mechanism of action of 1-[3-(Tributylstannyl)propyl]pyrrolidine involves its interaction with molecular targets through the stannyl group. The stannyl group can coordinate with metal centers, facilitating catalytic processes. Additionally, the pyrrolidine ring can interact with biological targets, potentially leading to pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[3-(Trimethylstannyl)propyl]pyrrolidine
- 1-[3-(Triethylstannyl)propyl]pyrrolidine
- 1-[3-(Triphenylstannyl)propyl]pyrrolidine
Uniqueness
1-[3-(Tributylstannyl)propyl]pyrrolidine is unique due to the presence of the tributylstannyl group, which imparts distinct chemical and physical properties. The bulkiness and electron-donating nature of the tributyl groups can influence the reactivity and stability of the compound, making it suitable for specific applications in organic synthesis and catalysis.
Propriétés
Numéro CAS |
105941-85-3 |
|---|---|
Formule moléculaire |
C19H41NSn |
Poids moléculaire |
402.2 g/mol |
Nom IUPAC |
tributyl(3-pyrrolidin-1-ylpropyl)stannane |
InChI |
InChI=1S/C7H14N.3C4H9.Sn/c1-2-5-8-6-3-4-7-8;3*1-3-4-2;/h1-7H2;3*1,3-4H2,2H3; |
Clé InChI |
HSTNNVFDSUXJQE-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)CCCN1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


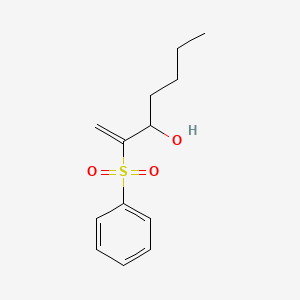

![Cyclohexanecarboxylic acid, [1,1'-biphenyl]-4-yl ester](/img/structure/B14314831.png)
![4-Carbamoyl-1-[2-(decyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14314846.png)
![N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide](/img/structure/B14314850.png)

![N-[2-(3,4-Dimethoxyphenyl)ethenyl]acetamide](/img/structure/B14314861.png)
